4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254901
InChI: InChI=1S/C12H12F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
SMILES:
Molecular Formula: C12H12F3NO
Molecular Weight: 243.22 g/mol

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC13254901

Molecular Formula: C12H12F3NO

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C12H12F3NO
Molecular Weight 243.22 g/mol
IUPAC Name 4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C12H12F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Standard InChI Key UIPXFWNFCYGOKK-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Composition

Core Molecular Framework

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (C₁₂H₁₂F₃NO; MW: 243.22 g/mol) features a benzaldehyde backbone substituted at the 2-position with a trifluoromethyl group and at the 4-position with a pyrrolidine ring . The IUPAC name, 4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde, reflects this substitution pattern. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring contributes to molecular rigidity and hydrogen-bonding potential.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number886500-73-8
Molecular FormulaC₁₂H₁₂F₃NO
Molecular Weight243.22 g/mol
Topological Polar Surface Area (TPSA)20.31 Ų
LogP (Octanol-Water)3.12

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals: a singlet for the aldehyde proton (~10 ppm in ¹H NMR), a quartet for the -CF₃ group in ¹⁹F NMR, and distinct pyrrolidine ring protons. Density Functional Theory (DFT) calculations predict a planar benzaldehyde core with slight distortion due to steric interactions between the pyrrolidine and -CF₃ groups .

Synthetic Pathways and Optimization

Nucleophilic Aromatic Substitution

The primary synthesis route involves nucleophilic substitution on 2-(trifluoromethyl)-4-fluorobenzaldehyde. Pyrrolidine acts as the nucleophile in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF). Reaction optimization studies indicate that temperatures of 80–100°C and 12–24-hour reaction times yield 60–75% product purity, necessitating chromatographic purification.

Table 2: Representative Synthesis Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFEnhances nucleophilicity
Temperature80°CBalances kinetics/thermodynamics
Reaction Time18 hoursMaximizes conversion

Alternative Methodologies

A parallel approach involves Suzuki-Miyaura cross-coupling to introduce aromatic substituents post-cyclization, though this method is less common for this specific compound . Recent advances in continuous-flow reactors have potential to improve scalability and reduce byproduct formation.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its high logP (3.12) . It remains stable under inert atmospheres but undergoes gradual oxidation in air, necessitating storage at 2–8°C in sealed containers .

Aldehyde-Driven Reactivity

The aldehyde group participates in condensations (e.g., formation of Schiff bases with amines) and nucleophilic additions (e.g., Grignard reactions). The -CF₃ group withdraws electron density, polarizing the aldehyde carbonyl and enhancing electrophilicity .

Applications in Drug Discovery and Development

Enzyme Inhibition

Derivatives of this compound show promise as reversible inhibitors of lysine-specific demethylase 1 (LSD1), with IC₅₀ values in the nanomolar range. The pyrrolidine ring facilitates binding to the enzyme’s active site, while the -CF₃ group enhances membrane permeability.

Anticancer Activity

In vitro assays against acute myeloid leukemia (AML) cell lines demonstrate dose-dependent cytotoxicity, with apoptosis induction linked to mitochondrial membrane depolarization. Comparative studies indicate 3–5× greater potency than non-fluorinated analogs.

Biological Activity and Mechanistic Insights

Pharmacokinetic Profile

The compound’s moderate logP ensures balanced distribution across lipid bilayers, with a plasma protein binding rate of 89% in rodent models. CYP450 metabolism primarily occurs via oxidation of the pyrrolidine ring, generating inactive metabolites .

Target Engagement

Molecular docking simulations reveal strong interactions with LSD1’s flavin adenine dinucleotide (FAD)-binding domain, mediated by hydrogen bonds between the aldehyde oxygen and Arg316 residue.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator